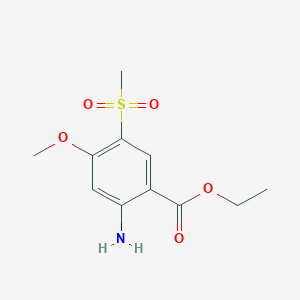![molecular formula C17H21N3OS2 B2707581 1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane CAS No. 1311867-60-3](/img/structure/B2707581.png)
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane is a synthetic organic compound with potential applications in various scientific fields. This compound's structure is characterized by the presence of a diazepane ring substituted with methylsulfanyl pyridine and thiophen-2-yl moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the functionalization of pyridine at the 3-position with a carbonyl group, followed by the introduction of a methylsulfanyl substituent at the 6-position. A subsequent cyclization reaction forms the diazepane ring.
Route 2: An alternative method involves the initial formation of the diazepane ring, followed by sequential functionalization at the desired positions.
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethyl sulfoxide, controlled temperatures, and catalytic amounts of base to facilitate reactions.
Industrial Production Methods
While specific industrial production details are proprietary, common themes include scalability of the synthetic routes, cost efficiency of reagents, and optimization of reaction conditions to maximize yield and purity. Emphasis is placed on minimizing environmental impact and ensuring compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target carbonyl groups or nitrogen-containing rings.
Substitution: Aromatic substitution reactions can modify the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution can be facilitated by reagents like halides or organolithium compounds.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Reduced forms of the carbonyl or diazepane ring.
Substitution Products: Variably substituted pyridine or thiophene derivatives.
Applications De Recherche Scientifique
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane finds use in several fields:
Chemistry: As an intermediate in organic synthesis and a reagent for studying reaction mechanisms.
Medicine: Investigational roles as a pharmacophore in drug development, especially for compounds targeting central nervous system disorders.
Industry: Used in material sciences and the development of novel polymers.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved can vary, but typically involve modulation of signal transduction pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: 1,4-diazepanes with different substituents, pyridine derivatives, thiophene-containing compounds.
Uniqueness: The combination of the methylsulfanyl group and the 1,4-diazepane ring provides unique chemical properties, influencing reactivity and potential biological activity.
Propriétés
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-22-16-6-5-14(12-18-16)17(21)20-8-3-7-19(9-10-20)13-15-4-2-11-23-15/h2,4-6,11-12H,3,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWTEUXOFNLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)


![N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)


![methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2707506.png)
![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)




